REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[CH3:16][C:17]1[CH:18]=[C:19]([C:22](C)=[CH:23][C:24]=1O)[CH:20]=[O:21].N1C=CC=C[CH:28]=1>O>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:24]1[C:23]([CH3:28])=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][C:17]=1[CH3:16])(=[O:5])=[O:4]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=O)C(=CC1O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then the reaction medium was poured into ice-
|
Type
|
EXTRACTION
|
Details
|
after extraction with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the organic phase over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/ethyl acetate mixture (9/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=C(C=C1C)C=O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |